N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide
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Overview
Description
N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide is an organic compound with the molecular formula C20H18N2O2 and a molecular weight of 318.37 g/mol . This compound is characterized by the presence of a phenylethyl group, a phenoxy group, and a pyridyl group attached to a formamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide typically involves the reaction of 2-phenylethylamine with 2-phenoxy-3-pyridinecarboxaldehyde in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or pyridyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide can be compared with other similar compounds, such as:
N-Methyl-N-(2-pyridyl)formamide: Known for its use as a formylating agent in organic synthesis.
2-Phenylethylamine: A precursor in the synthesis of various organic compounds and pharmaceuticals.
2-Phenoxy-3-pyridinecarboxaldehyde: Used as an intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of phenylethyl, phenoxy, and pyridyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(21-15-13-16-8-3-1-4-9-16)18-12-7-14-22-20(18)24-17-10-5-2-6-11-17/h1-12,14H,13,15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDVRKLKQXNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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